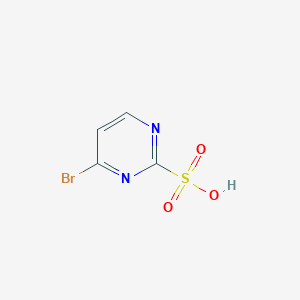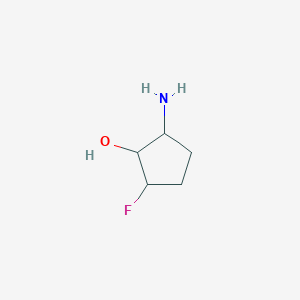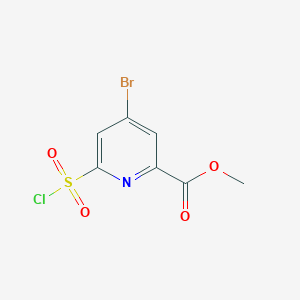
2,6-Bis(trifluoromethyl)pyridine-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(trifluoromethyl)pyridine-4-sulfonyl chloride is a chemical compound characterized by the presence of trifluoromethyl groups attached to a pyridine ring, along with a sulfonyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,6-dichloropyridine with trifluoromethylating agents under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Bis(trifluoromethyl)pyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and alcohols, which react with the sulfonyl chloride group under mild conditions.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) are used.
Major Products Formed:
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Oxidized or Reduced Products: Depending on the specific redox conditions applied.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(trifluoromethyl)pyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,6-Bis(trifluoromethyl)pyridine-4-sulfonyl chloride involves its interaction with specific molecular targets, primarily through its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function . The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable tool in chemical synthesis and biological studies .
Vergleich Mit ähnlichen Verbindungen
2,6-Dichloropyridine: A precursor in the synthesis of 2,6-Bis(trifluoromethyl)pyridine-4-sulfonyl chloride.
4-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the sulfonyl chloride functionality.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Contains similar trifluoromethyl groups but differs in its bipyridine structure.
Uniqueness: this compound is unique due to the combination of trifluoromethyl groups and a sulfonyl chloride group on a pyridine ring. This unique structure imparts distinct chemical properties, making it a versatile compound for various applications in synthesis, research, and industry .
Eigenschaften
Molekularformel |
C7H2ClF6NO2S |
|---|---|
Molekulargewicht |
313.61 g/mol |
IUPAC-Name |
2,6-bis(trifluoromethyl)pyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H2ClF6NO2S/c8-18(16,17)3-1-4(6(9,10)11)15-5(2-3)7(12,13)14/h1-2H |
InChI-Schlüssel |
MEVWDCGFSBBRIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![potassium;[(E)-[9-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylnonylidene]amino] sulfate](/img/structure/B14855245.png)












